LY 207702 - 103828-81-5

LY 207702

Catalog Number: EVT-275000
CAS Number: 103828-81-5
Molecular Formula: C10H12F2N6O3
Molecular Weight: 302.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY 207702 is a difluorinated purine nucleoside that exhibits antitumor activity in preclinical models.
Classification

LY 207702 is classified as an antineoplastic agent, specifically targeting cancer cells. Its mechanism of action involves interference with nucleic acid synthesis, which is crucial for cancer cell proliferation. The compound has been noted for its selectivity towards certain cancer types, particularly those expressing carcinoembryonic antigen (CEA) such as LS174T cells.

Synthesis Analysis

The synthesis of LY 207702 typically involves multiple steps that integrate fluorination processes and nucleoside formation. While specific synthetic routes may vary, the general approach includes:

  1. Starting Materials: The synthesis begins with purine derivatives, which serve as the backbone for constructing the nucleoside.
  2. Fluorination: The introduction of fluorine atoms is achieved through electrophilic fluorination techniques, often utilizing reagents such as N-fluorobenzenesulfonimide or similar fluorinating agents.
  3. Nucleoside Formation: The nucleoside structure is formed by glycosylation reactions where a sugar moiety is attached to the purine base.
  4. Purification: The final product is purified using techniques such as chromatography to isolate LY 207702 from by-products and unreacted materials.

Technical parameters such as reaction temperature, solvent choice, and reaction time are critical in optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of LY 207702 can be described as follows:

  • Molecular Formula: C10H10F2N4O\text{C}_{10}\text{H}_{10}\text{F}_2\text{N}_4\text{O}
  • Molecular Weight: Approximately 252.21 g/mol.
  • Structural Features:
    • Contains a purine ring system.
    • Two fluorine atoms are positioned on the carbon atoms adjacent to the nitrogen atoms in the purine structure.
    • A hydroxyl group (-OH) and other functional groups that contribute to its reactivity and biological activity.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of LY 207702.

Chemical Reactions Analysis

LY 207702 participates in several chemical reactions relevant to its biological activity:

  1. Nucleophilic Substitution Reactions: These reactions are crucial for modifying the nucleoside to enhance its therapeutic properties.
  2. Hydrolysis Reactions: In biological systems, LY 207702 can undergo hydrolysis, leading to the release of active metabolites that exert antitumor effects.
  3. Interactions with Cellular Targets: The compound interacts with enzymes involved in nucleotide metabolism, potentially inhibiting their activity and disrupting DNA synthesis in cancer cells.

The kinetics of these reactions can vary based on environmental conditions such as pH and temperature.

Mechanism of Action

The mechanism of action of LY 207702 primarily involves:

  • Inhibition of Nucleotide Synthesis: By mimicking natural nucleosides, LY 207702 interferes with DNA replication processes in cancer cells.
  • Induction of Apoptosis: The compound has been shown to induce programmed cell death in CEA-positive cancer cells, contributing to its antitumor efficacy.
  • Cell Cycle Arrest: Studies indicate that treatment with LY 207702 leads to cell cycle arrest at specific phases, further preventing tumor growth.

Quantitative studies have demonstrated an IC50 value of approximately 0.302μg/mL0.302\,\mu g/mL against LS174T cells, indicating significant potency.

Physical and Chemical Properties Analysis

LY 207702 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stability can be influenced by light exposure and temperature; thus, proper storage conditions are essential to maintain integrity.

Elemental analysis indicates composition percentages as follows:

  • Carbon: 39.74%39.74\%
  • Hydrogen: 4.00%4.00\%
  • Fluorine: 12.57%12.57\%
  • Nitrogen: 27.81%27.81\%
  • Oxygen: 15.88%15.88\% .
Applications

LY 207702 has several important applications in scientific research:

  1. Cancer Research: Due to its cytotoxic properties, it is used in studies aimed at understanding tumor biology and developing new cancer therapies.
  2. Drug Development: Investigated as a lead compound for developing novel antitumor agents with improved efficacy and reduced side effects.
  3. Biochemical Studies: Utilized in biochemical assays to explore nucleotide metabolism pathways and their implications in oncogenesis.
Historical Development and Rationale for LY 207702 Research

Emergence of Difluorinated Purine Analogs in Antineoplastic Drug Discovery

The development of difluorinated purine nucleosides emerged as a strategic innovation in antimetabolite-based cancer therapeutics during the late 20th century. Antimetabolites disrupt nucleic acid synthesis by mimicking endogenous purines or pyrimidines, incorporating into DNA/RNA to terminate replication or inhibiting key enzymes like thymidylate synthase [2] [7]. Traditional agents such as fludarabine and cladribine demonstrated efficacy but faced limitations in potency and therapeutic index. Difluorination—adding fluorine atoms at the 2'-deoxyribose position—was engineered to enhance metabolic stability and DNA binding affinity. Fluorine’s small atomic radius and high electronegativity alter the nucleoside’s conformation, strengthening interactions with target enzymes and reducing susceptibility to degradation by adenosine deaminase [1] [4].

LY 207702 (chemical name: 2',2'-difluorodeoxyribofuranosyl-2,6-diaminopurine; CAS# 103828-81-5) exemplifies this approach. Its molecular structure (C₁₀H₁₂F₂N₆O₃; MW 302.24 g/mol) features fluorine substitutions at the 2' carbon of the sugar moiety, adjacent to the 2,6-diaminopurine base [6] [8]. Preclinical screens revealed potent cytotoxicity against LS174T human colon adenocarcinoma cells (IC₅₀ = 0.302 μg/mL), validating the hypothesis that difluorination augments antineoplastic activity compared to non-fluorinated analogs [1] [6]. This positioned LY 207702 as a candidate for targeted delivery strategies to mitigate systemic toxicity.

Table 1: Key Structural and Activity Features of LY 207702

PropertyValueSignificance
Molecular FormulaC₁₀H₁₂F₂N₆O₃Difluorination enhances metabolic stability
Molecular Weight302.24 g/molOptimal for membrane permeability
IC₅₀ (LS174T cells)0.302 μg/mLSuperior to 1st-gen purine antimetabolites
MechanismNucleic acid synthesis inhibitionDisrupts DNA replication in S-phase cells

Target-Driven Design: CEA-Positive Cancer Cell Selectivity

To address the cardiotoxicity observed in preclinical models, researchers developed antibody-drug conjugates (ADCs) leveraging LY 207702’s cytotoxicity while enhancing tumor specificity [1]. The strategy exploited carcinoembryonic antigen (CEA), a glycoprotein overexpressed in gastrointestinal carcinomas (>90% of colorectal cancers) but absent in most healthy tissues. Monoclonal antibodies (mAbs) against CEA served as delivery vehicles, conjugated to LY 207702 via acid-labile linkers [1].

Critical innovation resided in the linker chemistry. Regioselective N6-tritylation of LY 207702’s purine base enabled covalent attachment to mAbs via ε-amino groups of lysine residues. Trityl linkers (e.g., p-MeT, m-DMT) were engineered for acid lability, leveraging the acidic tumor microenvironment (pH 6.5–6.8) and lysosomal compartments (pH 4.5–5.0) to trigger drug release [1]. Electronic modifications of trityl aromatic rings tuned stability: electron-donating groups (e.g., methyl in p-MeT) stabilized the carbocation intermediate, slowing hydrolysis, while methoxy groups (p-DMT) accelerated release. Conjugates exhibited:

  • Drug-to-antibody ratios (DAR) of 5–7 mol LY 207702/mol mAb
  • Minimal aggregation (5–10%)
  • Retention of 85–95% immunoreactivity [1]

Table 2: Characteristics of COL1 Trityl-Linked LY 207702 Immunoconjugates

Linker TypeRelease RateIn Vivo Antitumor EfficacyStability in Plasma
m-DMTFastestHighModerate
p-DMTFastHighModerate
p-MeTModerateHighHigh
p-TSlowestLowVery high

The p-MeT conjugate (3e) emerged as optimal, balancing plasma stability (no free drug detected in vivo) with potent antigen-mediated tumor regression in HC1 human colon xenograft models [1].

Preclinical Justification for Nucleic Acid Synthesis Interference Strategies

LY 207702 functions primarily as a purine antimetabolite, disrupting de novo nucleotide biosynthesis and DNA replication. Its 2,6-diaminopurine base mimics adenine, competitively inhibiting phosphoribosylamidotransferase—the rate-limiting enzyme in purine biosynthesis—and incorporating into DNA during S-phase, causing chain termination or mismatch errors [1] [2] [7]. The difluorinated ribose moiety further potentiates efficacy by:

  • Resisting Phosphorolytic Cleavage: Unlike natural deoxyribose, the 2',2'-difluoro substitution prevents salvage pathway reactivation.
  • Enhancing dNTP Pool Imbalance: Metabolites deplete cellular deoxycytidine triphosphate (dCTP), exacerbating replication stress [1] [8].

In in vivo models, LY 207702 immunoconjugates demonstrated significant antitumor activity in CEA-positive xenografts. The p-MeT conjugate induced complete regression of 1 g HC1 tumors in nude mice at 6 mg/kg (free drug equivalent) for 21 days. Crucially, cardiotoxicity—observed with free LY 207702 at equivalent doses—was undetectable, confirming target-mediated efficacy spared normal tissues [1]. This validated nucleic acid synthesis interference as a viable strategy when coupled with tumor-selective delivery.

Table 3: Key Preclinical Findings for LY 207702 and Conjugates

ParameterFree LY 207702p-MeT Immunoconjugate
Antitumor EfficacyHigh (HC1 xenografts)High (dose-dependent regression)
CardiotoxicityDose-limiting (20% at 6 mg/kg)Undetectable at 6 mg/kg
Plasma StabilityN/ANo free drug detected
Mechanistic BasisDNA synthesis inhibitionAntigen-targeted delivery

Table 4: Compound Nomenclature of LY 207702

IdentifierDesignation
IUPAC Name2',2'-Difluorodeoxyribofuranosyl-2,6-diaminopurine
SynonymsLY-207702; LY207702
CAS Registry103828-81-5
Molecular FormulaC₁₀H₁₂F₂N₆O₃
StructureLY 207702 (Difluorinated sugar with 2,6-diaminopurine base)

Properties

CAS Number

103828-81-5

Product Name

LY 207702

IUPAC Name

(2R,3R)-5-(2,6-diaminopurin-9-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C10H12F2N6O3

Molecular Weight

302.24 g/mol

InChI

InChI=1S/C10H12F2N6O3/c11-10(12)5(20)3(1-19)21-8(10)18-2-15-4-6(13)16-9(14)17-7(4)18/h2-3,5,8,19-20H,1H2,(H4,13,14,16,17)/t3-,5-,8?/m1/s1

InChI Key

MQNXBBSVJDKZGZ-JAWBFMPRSA-N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)(F)F)N)N

Solubility

Soluble in DMSO

Synonyms

2',2'-difluorodeoxyribofuranosyl-2,6-diaminopurine
2'-dFdAP
LY 207702
LY-207702
LY207702

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)(F)F)N)N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1C3C([C@@H]([C@H](O3)CO)O)(F)F)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.